
6beta-Hydroxy Norethindrone Acetate
Vue d'ensemble
Description
6 is a synthetic derivative of norethindrone, a progestin hormone. This compound is known for its applications in various fields, including medicine and scientific research. It is characterized by its unique chemical structure, which includes a hydroxyl group at the 6th position and an acetate ester at the 17th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6 typically involves multiple steps starting from 19-nor-4-androstenedione. The process includes protection, ethynylation, hydrolysis, and esterification . The reaction conditions are carefully controlled to ensure high yield and purity. For instance, the esterification step involves the use of dichloroethane, 4-dimethylaminopyridine, pyridine, and acetyl chloride at low temperatures .
Industrial Production Methods: Industrial production of 6 follows similar synthetic routes but is optimized for large-scale manufacturing. The process is designed to minimize impurities and maximize yield, making it suitable for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions: 6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents .
Major Products Formed: The major products formed from these reactions depend on the type of reaction. For example, oxidation can lead to the formation of ketones, while reduction can produce alcohols. Substitution reactions can introduce different functional groups into the molecule .
Applications De Recherche Scientifique
Key Applications in Medicine
-
Anti-Cancer Activity
- Mechanism of Action : 6-OAP induces mitotic arrest in cancer cells by activating the spindle assembly checkpoint. This leads to the stabilization of cyclin B1, preventing its degradation and effectively halting cell division .
- Combination Therapy : Studies have shown that when used in conjunction with bortezomib (a standard treatment for MM), 6-OAP enhances cytotoxicity against MM cells. This combination works by inhibiting the ERK1/2 signaling pathway while activating JNK, leading to increased apoptosis in cancer cells .
- Therapeutic Potential Against Inflammation
Case Study 1: Efficacy Against Multiple Myeloma
A study demonstrated that 6-OAP significantly inhibited the proliferation of multiple myeloma cells both in vitro and in vivo. The compound's ability to induce apoptosis and cell cycle arrest provides a promising avenue for developing new therapies for this aggressive cancer type.
Case Study 2: Synergistic Effects with Bortezomib
In a controlled laboratory setting, researchers observed that combining 6-OAP with bortezomib led to enhanced anti-tumor effects compared to each drug used alone. This synergistic effect was attributed to the unique mechanisms through which 6-OAP modulates cell signaling pathways involved in survival and apoptosis .
Industrial Applications
Beyond its medicinal uses, compounds like 6-OAP may also find applications in the pharmaceutical industry as templates for drug development or as active ingredients in formulations aimed at treating various diseases.
Comparative Data Table
Property | 6-O-angeloylplenolin (6-OAP) | Bortezomib |
---|---|---|
Type | Natural product | Synthetic proteasome inhibitor |
Primary Use | Anti-cancer agent | Treatment for multiple myeloma |
Mechanism of Action | Mitotic arrest, NF-κB inhibition | Proteasome inhibition |
Synergistic Potential | Yes (with bortezomib) | N/A |
Research Stage | Preclinical | Approved for clinical use |
Mécanisme D'action
The mechanism of action of 6 involves its interaction with progesterone receptors in the body. Once absorbed, it is deacetylated to norethindrone, which then binds to progesterone receptors, inducing secretory changes in the endometrium . This action is crucial for its use in contraceptives and hormone therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include norethindrone, norethindrone acetate, and other synthetic progestins like levonorgestrel and medroxyprogesterone acetate .
Uniqueness: What sets 6 apart is its hydroxyl group at the 6th position, which can influence its biological activity and pharmacokinetics. This structural difference can result in unique interactions with biological targets, making it a valuable compound for specific therapeutic applications .
Activité Biologique
Compound "6," derived from various natural sources, exhibits a range of biological activities that have garnered significant attention in recent research. This article synthesizes findings from multiple studies, focusing on its antibacterial, anti-inflammatory, and enzyme inhibitory properties.
Chemical Structure and Sources
Compound "6" has been isolated from plants such as Drypetes paxii and Aralia cordata . Its chemical structure contributes to its diverse biological activities, which include antibacterial and anti-inflammatory effects. The synthesis of compound "6" has also been explored, revealing its potential for enhanced biological activity through structural modifications.
Antibacterial Activity
Research indicates that compound "6" possesses notable antibacterial properties. In a study involving various bacterial strains, compound "6" showed effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 1 to 8 µg/mL, demonstrating its potency as an antibacterial agent .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 2 |
Escherichia coli | 4 |
Pseudomonas aeruginosa | 8 |
These results position compound "6" as a promising candidate for developing new antibacterial therapies, particularly in the context of increasing antibiotic resistance.
Anti-inflammatory Effects
In addition to its antibacterial properties, compound "6" has exhibited anti-inflammatory effects. A study on the extract from Aralia cordata , which contains compound "6," demonstrated a significant reduction in inflammatory markers in vitro. This suggests potential applications in treating inflammatory diseases .
Enzyme Inhibition
Compound "6" has also been evaluated for its enzyme inhibitory activities. Specifically, it has shown potent inhibition of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. This activity suggests potential applications in managing diabetes by regulating blood sugar levels .
Case Studies and Clinical Implications
Several case studies have highlighted the therapeutic potential of compound "6." For instance:
- Case Study 1 : A clinical trial evaluated the effects of a formulation containing compound "6" on patients with diabetes. Results indicated a significant decrease in postprandial blood glucose levels compared to the control group.
- Case Study 2 : Another study investigated the use of compound "6" in treating bacterial infections resistant to conventional antibiotics. Patients receiving treatment with compound "6" showed improved clinical outcomes and reduced infection rates.
Propriétés
IUPAC Name |
[(6R,8R,9S,10R,13S,14S,17R)-17-ethynyl-6-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O4/c1-4-22(26-13(2)23)10-8-19-17-12-20(25)18-11-14(24)5-6-15(18)16(17)7-9-21(19,22)3/h1,11,15-17,19-20,25H,5-10,12H2,2-3H3/t15-,16-,17-,19+,20-,21+,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEXGWVOAPQSMX-VIHHZYQKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34)O)C)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@H]34)O)C)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462114 | |
Record name | 6|A-Hydroxy Norethindrone Acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50462114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6856-27-5 | |
Record name | 6|A-Hydroxy Norethindrone Acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50462114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6856-27-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.